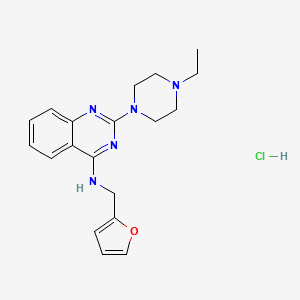
2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a member of the quinazoline family and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. By inhibiting these pathways, this compound can reduce the growth and proliferation of cancer cells, reduce inflammation, and prevent neuronal cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride include the inhibition of cell growth and proliferation, the reduction of pro-inflammatory cytokine production, and the prevention of neuronal cell death. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride in lab experiments include its relatively simple synthesis method, its potent anti-tumor, anti-inflammatory, and neuroprotective effects, and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for the research of 2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride. One direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration methods for this compound in vivo. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for clinical use.
Applications De Recherche Scientifique
2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride has shown potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has demonstrated anti-tumor activity by inhibiting the growth of cancer cells. It has also shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has shown neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(furan-2-ylmethyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O.ClH/c1-2-23-9-11-24(12-10-23)19-21-17-8-4-3-7-16(17)18(22-19)20-14-15-6-5-13-25-15;/h3-8,13H,2,9-12,14H2,1H3,(H,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDTWYVQNWOJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazin-1-yl)-N-(furan-2-ylmethyl)quinazolin-4-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-indol-3-yl)-1-methylethyl]imidodicarbonimidic diamide hydrochloride](/img/structure/B4188809.png)
![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B4188813.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4188826.png)
![N~2~-(3-acetylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188831.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4188841.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4188846.png)
![N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4188857.png)
![N-[4-(dimethylamino)benzyl]-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4188866.png)

![N-[2-(4-cyclohexylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4188880.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide](/img/structure/B4188891.png)
![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4188913.png)
